1-叔丁氧羰基-6-甲基吲哚-2-硼酸

描述

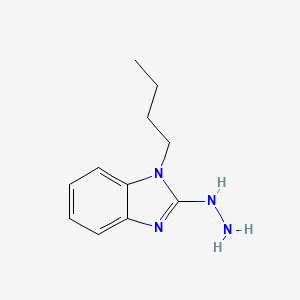

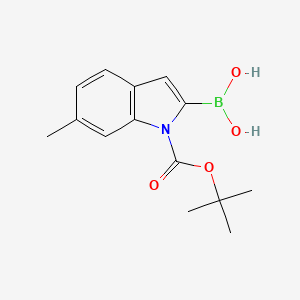

1-BOC-6-methylindole-2-boronic acid is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of 6-methylindole, which is a substituted indole. 1-BOC-6-methylindole-2-boronic acid has been used in various scientific research applications and has potential applications in drug development.

科学研究应用

铃木-宫浦交叉偶联反应

该化合物用作铃木-宫浦交叉偶联反应的反应物 . 该反应是一种钯催化的交叉偶联反应,广泛应用于有机合成中,用于形成碳-碳键 .

铜催化的三氟甲基化

它参与铜催化的三氟甲基化 . 这种反应类型是在分子中引入三氟甲基,这会显著改变分子的化学性质 .

钯催化的苄基化

该化合物用于钯催化的苄基化 . 该反应涉及将苄基添加到分子中,这在复杂有机化合物的合成中非常有用 .

均偶联反应

它用于均偶联反应 . 这些反应涉及两个相同的分子偶联以形成新的化合物 .

羟基醌的合成

该化合物用于通过羟基醌的苯基鎓叶立德的铃木-宫浦偶联合成羟基醌 . 羟基醌是一种有机化合物,在医药和生物学领域具有多种应用 .

医药中间体

它是一种活性药物成分,因此用作医药中间体 . 医药中间体是用于生产活性药物成分的化合物 .

有机合成中的原料

它也用作有机合成的原料 . 有机合成是从容易获得的有机化合物中制备有机化合物的方法 .

传感应用

硼酸,包括该化合物,越来越多地应用于包括传感应用在内的不同研究领域 . 硼酸与二醇的关键相互作用使其能够应用于各种传感应用 .

安全和危害

作用机制

Target of Action

The primary target of 1-BOC-6-methylindole-2-boronic acid, also known as (1-(tert-Butoxycarbonyl)-6-methyl-1H-indol-2-yl)boronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction. The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s stability and readiness for preparation contribute to its bioavailability in the sm coupling reaction .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where the compound acts as an organoboron reagent .

Action Environment

The action of 1-BOC-6-methylindole-2-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

生化分析

Biochemical Properties

1-BOC-6-Methylindole-2-Boronic Acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating catalytic processes. The boronic acid group in 1-BOC-6-Methylindole-2-Boronic Acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies and as a tool for probing biochemical pathways .

Cellular Effects

1-BOC-6-Methylindole-2-Boronic Acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, 1-BOC-6-Methylindole-2-Boronic Acid can modulate cell signaling by interacting with proteins involved in signal transduction, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of 1-BOC-6-Methylindole-2-Boronic Acid involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity. Additionally, 1-BOC-6-Methylindole-2-Boronic Acid can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-BOC-6-Methylindole-2-Boronic Acid can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that 1-BOC-6-Methylindole-2-Boronic Acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-BOC-6-Methylindole-2-Boronic Acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, 1-BOC-6-Methylindole-2-Boronic Acid may cause adverse effects, including toxicity and disruption of normal cellular functions. It is essential to determine the threshold doses that elicit specific responses and to identify any toxic or adverse effects at high doses to ensure safe and effective use in research .

Metabolic Pathways

1-BOC-6-Methylindole-2-Boronic Acid is involved in various metabolic pathways. It can interact with enzymes and cofactors that play critical roles in metabolic processes. For example, this compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels. Understanding the metabolic pathways involving 1-BOC-6-Methylindole-2-Boronic Acid is crucial for elucidating its biochemical and cellular effects .

Transport and Distribution

The transport and distribution of 1-BOC-6-Methylindole-2-Boronic Acid within cells and tissues are essential for understanding its overall effects. This compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, 1-BOC-6-Methylindole-2-Boronic Acid may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of 1-BOC-6-Methylindole-2-Boronic Acid is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-BOC-6-Methylindole-2-Boronic Acid may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzymatic activities and metabolic processes .

属性

IUPAC Name |

[6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4/c1-9-5-6-10-8-12(15(18)19)16(11(10)7-9)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHBTAWDTXMJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393431 | |

| Record name | 1-BOC-6-methylindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850568-51-3 | |

| Record name | 1-BOC-6-methylindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)